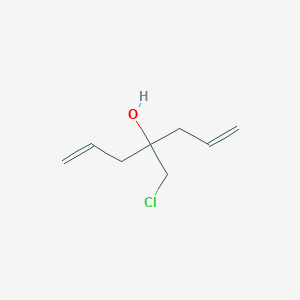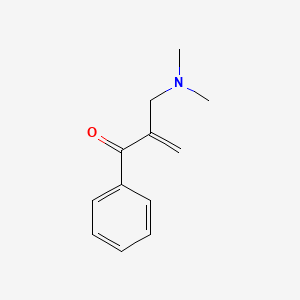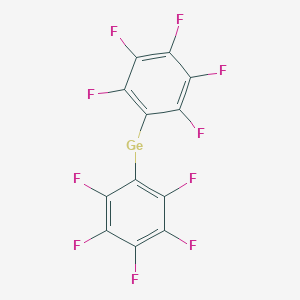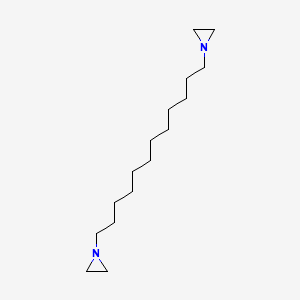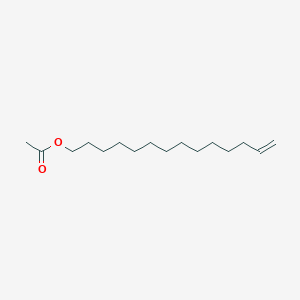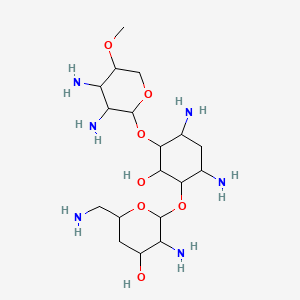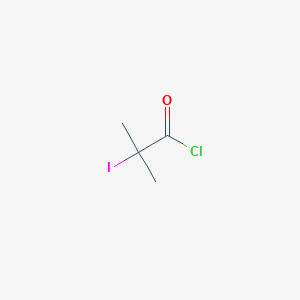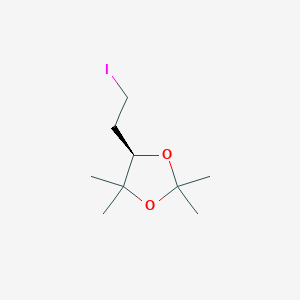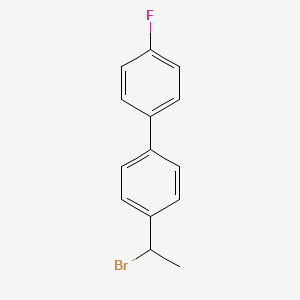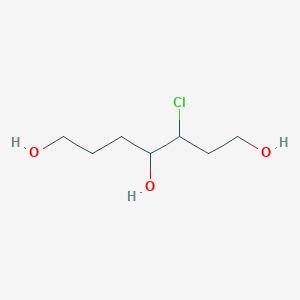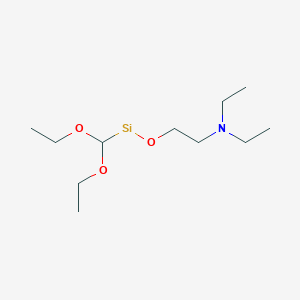
CID 78063275
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063275” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “CID 78063275” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The reactions are carried out in large reactors where the starting materials are added, and the product is collected after the reaction is complete.
Continuous Processing: The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78063275” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxygenated derivatives, while reduction may yield various reduced forms of the compound.
Scientific Research Applications
The compound “CID 78063275” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which the compound “CID 78063275” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired effect.
Comparison with Similar Compounds
Similar Compounds
The compound “CID 78063275” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which may confer unique properties and applications that are not shared by other similar compounds. This can include differences in reactivity, biological activity, or industrial applications.
Conclusion
The compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable compound for various fields, including chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new and exciting uses for this compound.
Properties
Molecular Formula |
C11H25NO3Si |
|---|---|
Molecular Weight |
247.41 g/mol |
InChI |
InChI=1S/C11H25NO3Si/c1-5-12(6-2)9-10-15-16-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
WPUQJPFJOMEWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO[Si]C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
